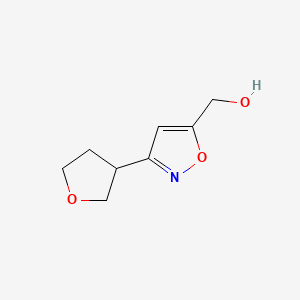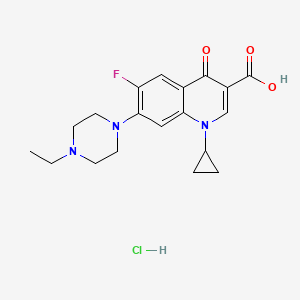
trans-1-Benzoyl-4-phenyl-l-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Benzoyl-4-phenyl-l-proline: is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol. It is also known by its IUPAC name, (2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid. This compound is notable for its use as an intermediate in the synthesis of certain pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzoyl-4-phenyl-l-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. The process includes the following steps :
Starting Materials: A proline derivative or a proline lactone.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Product Formation: The reaction yields the trans-4-phenyl-L-proline derivative, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: trans-1-Benzoyl-4-phenyl-l-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, trans-1-Benzoyl-4-phenyl-l-proline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways .
Medicine: this compound is particularly significant in medicinal chemistry as an intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and heart failure .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for large-scale chemical processes .
作用機序
The mechanism of action of trans-1-Benzoyl-4-phenyl-l-proline involves its interaction with specific molecular targets. In the context of ACE inhibitors, the compound acts by inhibiting the angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. By blocking this enzyme, the compound helps to lower blood pressure and improve cardiovascular health .
類似化合物との比較
trans-4-Phenyl-L-proline: A precursor in the synthesis of trans-1-Benzoyl-4-phenyl-l-proline.
N-Benzoyl-L-proline: Another benzoyl-substituted proline derivative with similar properties.
Uniqueness: this compound is unique due to its specific structural configuration and its role as an intermediate in the synthesis of ACE inhibitors. Its stability and reactivity make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMASXVCJXPDME-CVEARBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923581 |
Source


|
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120851-71-0 |
Source


|
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)



